molecular formula C58H89N15O21S B3028386 Entero-Kassinin CAS No. 198541-91-2

Entero-Kassinin

Cat. No.: B3028386
CAS No.: 198541-91-2
M. Wt: 1364.5 g/mol
InChI Key: CUZMQDCUUFWNGV-RIPIEWJUSA-N
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Description

Entero-Kassinin is a peptide derived from the Kassina frog. It belongs to the tachykinin family of neuropeptides, which are involved in neuropeptide signaling and are secreted as a defense response. The amino acid sequence of this compound is H-Asp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Entero-Kassinin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli or yeast, followed by fermentation and purification processes to obtain the peptide in large quantities .

Chemical Reactions Analysis

Types of Reactions: Entero-Kassinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Entero-Kassinin has a wide range of scientific research applications, including:

Mechanism of Action

Entero-Kassinin is similar to other tachykinin peptides, such as Kassinin and Eledoisin. it is unique in its specific amino acid sequence and its inability to increase SCC due to the absence of a basic amino acid in its sequence. This distinguishes this compound from other tachykinins that can effectively stimulate ion transportation .

Comparison with Similar Compounds

Entero-Kassinin’s unique properties and diverse applications make it a valuable compound for scientific research and potential therapeutic development.

Properties

IUPAC Name

(4S)-5-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H89N15O21S/c1-6-29(4)47(57(93)63-26-43(77)64-35(21-28(2)3)51(87)65-32(48(62)84)18-20-95-5)72-54(90)36(22-30-11-8-7-9-12-30)68-50(86)33(14-16-41(60)75)66-53(89)38(25-46(82)83)69-55(91)39(27-74)71-52(88)37(24-42(61)76)70-56(92)40-13-10-19-73(40)58(94)34(15-17-44(78)79)67-49(85)31(59)23-45(80)81/h7-9,11-12,28-29,31-40,47,74H,6,10,13-27,59H2,1-5H3,(H2,60,75)(H2,61,76)(H2,62,84)(H,63,93)(H,64,77)(H,65,87)(H,66,89)(H,67,85)(H,68,86)(H,69,91)(H,70,92)(H,71,88)(H,72,90)(H,78,79)(H,80,81)(H,82,83)/t29-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZMQDCUUFWNGV-RIPIEWJUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H89N15O21S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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